molecular formula C13H17N5O3 B2513962 3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1797558-66-7

3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2513962
CAS No.: 1797558-66-7
M. Wt: 291.311
InChI Key: HYTMGEGIJPHHAC-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. This molecule features a pyrazole-4-carboxamide core, a structural motif present in several compounds with known biological activity . Specifically, the 3-methoxy-1-methyl-1H-pyrazole group is a key building block in agrochemical and pharmaceutical research, often utilized in the synthesis of more complex molecules . The incorporation of a tetrahydrofuran-3-yl moiety linked to the second pyrazole ring adds a unique stereochemical and physicochemical profile, which may be of interest in structure-activity relationship (SAR) studies. Compounds within this class have been investigated for their potential as Succinate Dehydrogenase Inhibitors (SDHIs), a mechanism that disrupts cellular respiration in fungi . Researchers may explore this compound's efficacy in inhibiting fungal growth or its interactions with specific enzymatic targets. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-17-7-11(13(16-17)20-2)12(19)15-9-5-14-18(6-9)10-3-4-21-8-10/h5-7,10H,3-4,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTMGEGIJPHHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with tetrahydrofuran and other reagents under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, which confirm its structural integrity and purity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating its potential as an anticancer agent .

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division. Docking simulations suggest that the compound interacts with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics . This action leads to cell cycle arrest in the G2/M phase, preventing further proliferation of cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests a dual role in managing both inflammation and cancer.

Case Studies

Several case studies have documented the biological activities of similar compounds within the pyrazole family:

  • Compound 5 : Identified as a potent inhibitor of tubulin polymerization with IC50 values ranging from 0.08 to 12.07 mM, demonstrating significant anticancer properties .
  • MK2 Inhibitors : Some derivatives have shown efficacy in reducing TNF-alpha production and inhibiting inflammatory pathways, highlighting their potential in treating autoimmune diseases .

Data Table: Biological Activity Overview

Activity Cell Line Inhibition (%) IC50 (mM) Mechanism
AnticancerHeLa38.44Not specifiedTubulin polymerization inhibition
AnticancerHepG254.25Not specifiedCell cycle arrest (G2/M phase)
Anti-inflammatoryTHP-1 (macrophage)Significant reduction in TNF-alpha releaseNot specifiedInhibition of inflammatory cytokines

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound: 3-Methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide Not explicitly given (Inferred: ~C14H18N6O3) ~342.3 Tetrahydrofuran-3-yl, methoxy, methyl N/A N/A Oxygen-rich, polar substituents
3a () C21H15ClN6O 403.1 Phenyl, chloro, cyano 133–135 68 Aromatic, electron-withdrawing groups
3d () C21H14ClFN6O 421.0 4-Fluorophenyl, chloro 181–183 71 Enhanced polarity (F substituent)
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide () C21H19F3N4O3 456.4 Trifluoromethyl, phenoxy N/A N/A Lipophilic (CF3), rigid aryl group
1-Methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide () C20H16N4O2S 376.4 Thiazole, phenoxyphenyl N/A N/A Sulfur-containing heterocycle

Key Observations :

Substituent Diversity :

  • The target compound’s tetrahydrofuran-3-yl group introduces polarity and conformational flexibility, contrasting with aromatic substituents (e.g., 3a’s phenyl group) .
  • Trifluoromethyl () and chloro () substituents enhance lipophilicity and metabolic stability, whereas the target’s methoxy group may improve solubility .

Synthetic Approaches :

  • Pyrazole-carboxamides are typically synthesized via EDCI/HOBt-mediated coupling (), suggesting a similar route for the target compound. Modifications to introduce the tetrahydrofuran group would require specialized intermediates (e.g., tetrahydrofuran-3-yl-pyrazole amines) .

Physicochemical Properties :

  • Melting Points : Aryl-substituted analogs (e.g., 3a–3d) exhibit higher melting points (123–183°C) due to crystalline packing from planar aromatic groups. The target compound’s tetrahydrofuran moiety may reduce crystallinity, lowering its melting point .
  • Molecular Weight : The target compound (~342 g/mol) falls within the drug-like range, comparable to 3a (403 g/mol) but lighter than trifluoromethyl-substituted analogs (456 g/mol) .

Functional Group Impact on Bioactivity

  • Tetrahydrofuran vs. Aryl Groups : The tetrahydrofuran ring’s oxygen atom may engage in hydrogen bonding with biological targets, unlike hydrophobic aryl groups in 3a–3d. This could enhance solubility but reduce membrane permeability .

Case Studies from Literature

  • : Pyrazole-carboxamides with chloro and cyano substituents (3a–3e) showed moderate yields (62–71%) and variable melting points, underscoring the impact of substituents on synthetic efficiency .
  • : A compound with a tetrahydrofuran-3-carboxamide group demonstrated the feasibility of incorporating oxygenated heterocycles into pyrazole derivatives, though biological data were absent .

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